Cas no 165073-03-0 (Fmoc-5-amino-2-methoxybenzoic acid)

Fmoc-5-amino-2-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-
- 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methoxybenzoic acid
- 5-FMOC-AMINO-2-METHOXYBENZOIC ACID
- FMOC-5-AMINO-2-METHOXYBENZOIC ACID
- MFCD04972603
- 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methoxybenzoic acid
- AKOS016344762
- CS-0447783
- E70694
- Z2050004460
- AB21218
- AS-62062
- 165073-03-0
- EN300-651002
- SCHEMBL569486
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid
- 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid
- Fmoc-5-amino-2-methoxybenzoic acid, AldrichCPR
- Fmoc-5-amino-2-methoxybenzoic acid
-
- MDL: MFCD04972603
- Inchi: InChI=1S/C23H19NO5/c1-28-21-11-10-14(12-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
- InChI Key: PYFSQXIWQGECQQ-UHFFFAOYSA-N
- SMILES: COC1=C(C(O)=O)C=C(NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)C=C1
Computed Properties
- Exact Mass: 389.12600
- Monoisotopic Mass: 389.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9Ų
- XLogP3: 4.1
Experimental Properties
- Density: 1.343±0.06 g/cm3(Predicted)
- Boiling Point: 568.0±45.0 °C(Predicted)
- PSA: 84.86000
- LogP: 4.82740
- pka: 4.02±0.10(Predicted)
Fmoc-5-amino-2-methoxybenzoic acid Security Information
- HazardClass:IRRITANT
- Storage Condition:Store at?0-5°C
Fmoc-5-amino-2-methoxybenzoic acid Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-5-amino-2-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-651002-0.25g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid |
165073-03-0 | 95.0% | 0.25g |
$59.0 | 2025-02-20 | |
Enamine | EN300-651002-10.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid |
165073-03-0 | 95.0% | 10.0g |
$660.0 | 2025-02-20 | |
Enamine | EN300-651002-0.5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid |
165073-03-0 | 95.0% | 0.5g |
$93.0 | 2025-02-20 | |
Enamine | EN300-651002-1.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid |
165073-03-0 | 95.0% | 1.0g |
$120.0 | 2025-02-20 | |
Enamine | EN300-651002-0.1g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid |
165073-03-0 | 95.0% | 0.1g |
$42.0 | 2025-02-20 | |
Chemenu | CM314041-5g |
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methoxybenzoic acid |
165073-03-0 | 95% | 5g |
$*** | 2023-03-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181931-1g |
Fmoc-5-amino-2-methoxybenzoic acid |
165073-03-0 | 95% | 1g |
¥2184.90 | 2023-09-02 | |
A2B Chem LLC | AE84522-1g |
Fmoc-5-amino-2-methoxybenzoic acid |
165073-03-0 | 98% | 1g |
$271.00 | 2024-04-20 | |
A2B Chem LLC | AE84522-50mg |
Fmoc-5-amino-2-methoxybenzoic acid |
165073-03-0 | 95% | 50mg |
$65.00 | 2024-01-03 | |
A2B Chem LLC | AE84522-2.5g |
Fmoc-5-amino-2-methoxybenzoic acid |
165073-03-0 | 95% | 2.5g |
$257.00 | 2024-01-03 |
Fmoc-5-amino-2-methoxybenzoic acid Related Literature
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on Fmoc-5-amino-2-methoxybenzoic acid
Professional Introduction to Fmoc-5-amino-2-methoxybenzoic Acid (CAS No. 165073-03-0)
Fmoc-5-amino-2-methoxybenzoic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 165073-03-0, plays a crucial role in the synthesis of various bioactive molecules, particularly in the development of peptide-based drugs and probes. Its unique structural features, combining an amino group, a methoxy group, and a benzoic acid core, make it a versatile intermediate in organic synthesis.
The significance of Fmoc-5-amino-2-methoxybenzoic acid lies in its utility as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group is a protective group commonly used to shield the amino groups of amino acids during peptide assembly. This protection-deprotection cycle is essential for ensuring the correct sequence and integrity of the peptide chain. The presence of the amino group at the 5-position and the methoxy group at the 2-position of the benzoic acid scaffold provides additional functional handles that can be utilized for further chemical modifications, making it an invaluable reagent in drug discovery and molecular biology.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Peptide-based drugs have emerged as a promising class of therapeutics due to their high specificity and biocompatibility. The demand for efficient and scalable synthetic methods for peptides has driven the exploration of new intermediates like Fmoc-5-amino-2-methoxybenzoic acid. Its incorporation into peptide chains allows for precise control over molecular architecture, which is critical for optimizing pharmacokinetic properties and target binding affinity.
One of the most compelling applications of Fmoc-5-amino-2-methoxybenzoic acid is in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics are being extensively studied for their potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The ability to introduce specific functional groups at predetermined positions within the peptide backbone allows researchers to fine-tune the properties of these peptidomimetics, leading to more effective therapeutic interventions.
The methoxy group in Fmoc-5-amino-2-methoxybenzoic acid offers another layer of versatility, enabling further derivatization through nucleophilic aromatic substitution or etherification reactions. This functionality is particularly useful in designing molecules that require specific interactions with biological targets, such as enzymes or receptors. For instance, the methoxy group can be used to introduce hydrophilic or lipophilic properties into a molecule, thereby modulating its solubility and cell membrane permeability.
Recent advancements in synthetic methodologies have further enhanced the utility of Fmoc-5-amino-2-methoxybenzoic acid. Techniques such as flow chemistry and continuous-flow peptide synthesis have enabled more efficient and scalable production of complex peptides. These methods reduce reaction times, improve yields, and minimize purification challenges, making them attractive for industrial applications. Moreover, green chemistry principles have been increasingly integrated into peptide synthesis workflows, emphasizing sustainable practices that reduce waste and hazardous byproducts.
The role of computational chemistry in optimizing peptide synthesis cannot be overstated. Molecular modeling and computer-assisted design tools have become indispensable for predicting reaction outcomes and identifying optimal synthetic routes. By leveraging these technologies, researchers can predict how different modifications will affect the structure and function of peptides incorporating Fmoc-5-amino-2-methoxybenzoic acid, thereby accelerating drug discovery efforts.
In conclusion, Fmoc-5-amino-2-methoxybenzoic acid (CAS No. 165073-03-0) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features and functional versatility make it an indispensable tool for synthesizing advanced peptide-based therapeutics. As research continues to evolve, the applications of this compound are expected to expand further, driving innovation in drug development and molecular medicine.
165073-03-0 (Fmoc-5-amino-2-methoxybenzoic acid) Related Products
- 868212-99-1(4-(azepane-1-sulfonyl)-N-(4-methylpyridin-2-yl)benzamide)
- 127094-58-0(1,5-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-, ethyl ester)
- 2059943-81-4(1-(2-fluoro-3-methylphenyl)piperidin-2-one)
- 1361862-83-0(3-(3,5-Dichlorophenyl)-5-fluoroisonicotinaldehyde)
- 2171961-94-5(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}-2,2-dimethylpropanoic acid)
- 2554-93-0(2-(chloromethyl)piperidine;hydrochloride)
- 896160-69-3(2,5-Diamino-3-bromopyridine)
- 1203182-88-0(1-benzyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea)
- 2227891-65-6(rac-(1R,3S)-2,2-dimethyl-3-(5-methylfuran-2-yl)cyclopropan-1-amine)
- 354-26-7(1-chloro-2-iodo-1,1,2-trifluoroethane)




